molecular formula C14H11N3O B7528267 4-(6-Methylpyridin-3-yl)oxyquinazoline

4-(6-Methylpyridin-3-yl)oxyquinazoline

Cat. No. B7528267
M. Wt: 237.26 g/mol
InChI Key: RTHJCKJHCLAAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methylpyridin-3-yl)oxyquinazoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a quinazoline derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridin-3-yl)oxyquinazoline is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes play a role in inflammation and tumor growth. By inhibiting their activity, the compound may have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-Methylpyridin-3-yl)oxyquinazoline has anti-inflammatory and anti-tumor effects. The compound has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth of certain cancer cells, such as breast cancer and lung cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(6-Methylpyridin-3-yl)oxyquinazoline in lab experiments is its potential anti-inflammatory and anti-tumor properties. This makes the compound a potential candidate for the development of new drugs for the treatment of inflammatory and cancerous diseases. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound.

Future Directions

There are several potential future directions for the study of 4-(6-Methylpyridin-3-yl)oxyquinazoline. One direction is to further investigate the mechanism of action of the compound. This could help to identify new targets for the development of drugs for the treatment of inflammatory and cancerous diseases. Another direction is to study the potential use of the compound in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 4-(6-Methylpyridin-3-yl)oxyquinazoline has been achieved through various methods, including the use of metal catalysts, microwave-assisted synthesis, and one-pot synthesis. One of the most commonly used methods involves the reaction of 6-methyl-3-pyridinol with 2-chloroquinazoline in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

4-(6-Methylpyridin-3-yl)oxyquinazoline has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(6-methylpyridin-3-yl)oxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-6-7-11(8-15-10)18-14-12-4-2-3-5-13(12)16-9-17-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHJCKJHCLAAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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